molecular formula C9H11NO2 B1451619 3-(2-Methylpyridin-4-yl)propanoic acid CAS No. 26413-65-0

3-(2-Methylpyridin-4-yl)propanoic acid

Cat. No. B1451619
CAS RN: 26413-65-0
M. Wt: 165.19 g/mol
InChI Key: NWCOFMZVFDRCBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s appearance, odor, and other physical characteristics.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction. The yield and purity of the product are also typically reported.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as its acidity or basicity, may also be studied.


Scientific Research Applications

Medicinal Chemistry Applications

Compounds structurally related to "3-(2-Methylpyridin-4-yl)propanoic acid" have been investigated for their potential in treating diseases such as osteoporosis. For instance, certain derivatives have been identified as potent and selective antagonists of the αvβ3 receptor, showing significant promise in the prevention and treatment of osteoporosis due to their excellent in vitro profiles and efficacy in in vivo models of bone turnover (Coleman et al., 2004; Hutchinson et al., 2003).

Analytical Methods for Quality Control

Analytical methods play a crucial role in the quality control of active pharmaceutical ingredients (APIs). Derivatives of 4-oxoquinoline-3-propanoic acids, which share molecular similarity with "3-(2-Methylpyridin-4-yl)propanoic acid," have been explored for their antimicrobial properties. The necessity for rigorous analytical methods, such as 13C NMR-spectroscopy and liquid chromatography-mass spectrometry (LC-MS/MS), has been highlighted to ensure the quality of these promising compounds (Zubkov et al., 2016).

Synthetic Chemistry

In synthetic chemistry, the versatility of compounds related to "3-(2-Methylpyridin-4-yl)propanoic acid" is evident through their use in synthesizing a variety of molecules. For example, one study demonstrated the one-step synthesis of pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidine by condensing substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids with aromatic amines, showcasing the potential of such compounds in creating diverse molecular architectures (Harutyunyan et al., 2015).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining safe handling and storage procedures.


Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, or further studies to better understand its properties or reactivity.


properties

IUPAC Name

3-(2-methylpyridin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-6-8(4-5-10-7)2-3-9(11)12/h4-6H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCOFMZVFDRCBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80668581
Record name 3-(2-Methylpyridin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80668581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylpyridin-4-yl)propanoic acid

CAS RN

26413-65-0
Record name 3-(2-Methylpyridin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80668581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methylpyridin-4-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Methylpyridin-4-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(2-Methylpyridin-4-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(2-Methylpyridin-4-yl)propanoic acid
Reactant of Route 5
3-(2-Methylpyridin-4-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(2-Methylpyridin-4-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.